N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O5S/c1-2-31-16-5-3-15(4-6-16)19-11-12-20(28)27(26-19)14-13-25-33(29,30)18-9-7-17(8-10-18)32-21(22,23)24/h3-12,25H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTICBZTVSEPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₉H₁₉F₃N₄O₃S
- Molecular Weight : 421.44 g/mol
- CAS Number : 1235635-00-3
The structure includes a pyridazinone core, which is known for its diverse biological activities, and a sulfonamide group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, thereby modulating cellular functions.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation.
- Gene Expression Modulation : The compound may affect the expression of genes related to cancer progression and immune responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazinones can induce apoptosis in various cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10.5 | Caspase activation | |
| A549 | 15.3 | Inhibition of anti-apoptotic proteins |
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been noted in various studies. It may inhibit pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The sulfonamide moiety is particularly associated with antibacterial activity due to its ability to inhibit bacterial folate synthesis.
Case Studies and Research Findings
-
Anticancer Efficacy in Preclinical Models :
- A study evaluated the efficacy of a pyridazinone derivative against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.
-
Mechanistic Insights :
- Research on related compounds revealed that they could effectively inhibit the phosphorylation of key signaling molecules involved in cancer cell survival pathways, supporting their use as potential therapeutic agents for cancer treatment.
- Anti-inflammatory Studies :
Q & A
Q. Q1. What are the key steps in synthesizing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are intermediates validated?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core (e.g., via cyclocondensation of hydrazines with diketones) followed by sulfonamide coupling. For example, a related pyridazinone-sulfonamide compound requires sequential alkylation, nucleophilic substitution, and sulfonylation . Key intermediates are validated using HPLC (to monitor purity) and NMR spectroscopy (to confirm structural integrity, e.g., verifying the ethoxyphenyl group at δ 1.3–1.5 ppm for the ethyl group and δ 4.0–4.2 ppm for the ether oxygen) .
Q. Q2. What analytical techniques are essential for characterizing this compound and its impurities?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₁H₂₁F₃N₃O₄S).
- ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethoxy signals at δ ~120–125 ppm in ¹⁹F NMR).
- HPLC with UV detection quantifies purity (>95%) and detects byproducts like unreacted sulfonyl chloride .
Q. Q3. How is the compound’s solubility profile determined, and what solvent systems are optimal for in vitro assays?
Methodological Answer: Solubility is assessed via shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. The ethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO), while the trifluoromethoxy group increases lipid membrane permeability . For cell-based assays, stock solutions in DMSO (<0.1% final concentration) are recommended to avoid cytotoxicity .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?
Methodological Answer: Optimization involves Design of Experiments (DoE) to test variables:
- Temperature : Elevated temperatures (60–80°C) accelerate coupling but may degrade heat-sensitive intermediates.
- Catalysts : Bases like K₂CO₃ or Et₃N improve nucleophilicity of the amine intermediate.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require post-reaction purification to remove residuals .
Q. Q5. What strategies resolve contradictions in reported biological activity data for pyridazinone-sulfonamide derivatives?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2) via both fluorometric and radiometric methods.
- Batch-to-batch consistency checks : Use LC-MS to ensure compound integrity and exclude degradation products .
Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) models binding to targets like cyclooxygenase-2 (COX-2), with the ethoxyphenyl group occupying hydrophobic pockets.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical hydrogen bonds with the sulfonamide moiety .
Q. Q7. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent models : Assess oral bioavailability (e.g., Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes + NADPH to simulate Phase I metabolism, detecting hydroxylated derivatives via HRMS .
Specialized Methodological Considerations
Q. Q8. How are structure-activity relationships (SAR) analyzed for this compound’s derivatives?
Methodological Answer:
- Analog synthesis : Modify the ethoxyphenyl (e.g., replace with fluorophenyl) or sulfonamide group (e.g., substitute trifluoromethoxy with methylsulfonyl).
- Bioactivity clustering : Use PCA to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values in enzyme assays .
Q. Q9. What protocols ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, which impact dissolution rates in biological matrices .
Q. Q10. How are stability studies designed to assess shelf-life under varying storage conditions?
Methodological Answer:
- ICH guidelines : Test accelerated stability (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH).
- Forced degradation : Expose to UV light, acidic/basic hydrolysis, and oxidants (H₂O₂) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
